methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Description
Structural Characterization of Methyl 2-Methyl-3-(5-Methyl-3-Nitro-1H-Pyrazol-1-Yl)Propanoate
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its complex substitution pattern and functional group arrangement. The molecular formula C₉H₁₃N₃O₄ indicates the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 227.22 daltons. The compound's structure can be systematically described as consisting of a propanoate ester backbone with a methyl substituent at the alpha position and a substituted pyrazole ring attached through a methylene bridge.
The pyrazole ring system itself contains a 5-methyl substituent at position 5 and a nitro group at position 3, creating a distinctive substitution pattern that significantly influences the compound's electronic properties. The Chemical Abstracts Service registry number 1005641-08-6 provides a unique identifier for this specific structural arrangement. The canonical Simplified Molecular Input Line Entry System representation CC1=CC(=NN1CC(C)C(=O)OC)N+[O-] demonstrates the connectivity pattern, with the pyrazole nitrogen at position 1 connected to the propanoate chain through a methylene linker.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₄ | |
| Molecular Weight | 227.22 g/mol | |
| Chemical Abstracts Service Number | 1005641-08-6 | |
| International Union of Pure and Applied Chemistry Name | This compound |
Crystallographic Analysis and Three-Dimensional Conformational Studies
The three-dimensional molecular architecture of this compound reveals important conformational features that influence its chemical behavior and intermolecular interactions. Based on computational analysis, the compound exhibits a predicted boiling point of 360.9±32.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant intermolecular forces. The calculated density of 1.3±0.1 grams per cubic centimeter suggests a relatively compact molecular packing arrangement.
The pyrazole ring system maintains planarity consistent with its aromatic character, similar to the parent pyrazole structure where X-ray crystallographic studies have demonstrated C-N bond distances of approximately 1.33 Angstroms. The nitro group at position 3 of the pyrazole ring adopts a coplanar orientation with the ring system to maximize orbital overlap and maintain conjugation throughout the aromatic framework. The ester functionality extends from the pyrazole ring through a flexible methylene bridge, allowing for rotational freedom around the C-N and C-C bonds connecting the heterocyclic and aliphatic portions of the molecule.
The presence of multiple rotatable bonds, specifically three as indicated by computational analysis, provides conformational flexibility that may be important for molecular recognition processes and intermolecular interactions. The XLogP3 value of 1.1 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character that influences solubility and partitioning behavior. The heavy atom count of 16 reflects the molecular complexity and potential for diverse intermolecular interactions through the various functional groups present in the structure.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The pyrazole ring protons typically appear in the aromatic region, with the H-4 proton of the pyrazole ring expected to resonate as a singlet due to the absence of adjacent protons on the heterocyclic system. The methyl group at position 5 of the pyrazole ring appears as a singlet in the aliphatic region, typically around 2.5-3.0 parts per million.
The propanoate ester portion generates multiple distinct resonances including the methyl ester group appearing as a singlet around 3.7 parts per million, characteristic of methoxycarbonyl functionality. The methylene bridge connecting the pyrazole ring to the propanoate chain produces a characteristic AB system or multiplet pattern, with chemical shifts influenced by the electron-withdrawing nature of both the pyrazole nitrogen and the carbonyl group. The alpha-methyl group on the propanoate chain typically appears as a doublet due to coupling with the adjacent methine proton.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ester group typically around 170-175 parts per million, while the pyrazole ring carbons appear in the aromatic region between 120-160 parts per million. The nitro-substituted carbon shows characteristic downfield shifting due to the strong electron-withdrawing effect of the nitro group. The methyl carbons appear in the aliphatic region, with the ester methyl group typically around 52 parts per million and the pyrazole methyl group around 13-15 parts per million.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The nitro group exhibits distinctive stretching vibrations with asymmetric N-O stretching typically observed around 1550-1530 wavenumbers and symmetric N-O stretching around 1350-1300 wavenumbers. These bands are typically intense and serve as diagnostic indicators for nitro functionality.
The ester carbonyl group produces a strong absorption band around 1735-1750 wavenumbers, characteristic of aliphatic ester C=O stretching vibrations. This frequency may be slightly influenced by the electron-withdrawing nature of the pyrazole ring system through inductive effects transmitted through the methylene bridge. The pyrazole ring system contributes aromatic C=C and C=N stretching vibrations in the 1600-1500 wavenumber region, often appearing as multiple bands due to the heterocyclic nature of the ring system.
Carbon-hydrogen stretching vibrations appear in the 3000-2850 wavenumber region, with aromatic C-H stretching from the pyrazole ring typically at higher frequencies than aliphatic C-H stretching from the methyl and methylene groups. The C-O stretching vibration of the ester group typically appears around 1200-1300 wavenumbers, while C-N stretching vibrations from the pyrazole ring system contribute to the fingerprint region below 1300 wavenumbers.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 227, corresponding to the molecular weight of the intact compound. The molecular ion may show relatively low intensity due to the presence of multiple labile bonds and electron-withdrawing groups that promote fragmentation.
Primary fragmentation pathways include loss of the nitro group (mass 46) from the molecular ion, producing a fragment at mass-to-charge ratio 181. This fragmentation is common in nitro-containing compounds and results from the relatively weak C-N bond connecting the nitro group to the aromatic ring system. Loss of the methoxycarbonyl group (mass 59) represents another significant fragmentation pathway, generating a fragment containing the intact pyrazole ring system with the attached methylene bridge.
The ester functionality undergoes characteristic McLafferty rearrangement, resulting in loss of the ester portion and formation of pyrazole-containing fragments. Alpha-cleavage adjacent to the carbonyl group produces fragments corresponding to the pyrazole-methylene portion (mass 126) and the methylpropanoate fragment (mass 101). The base peak in the mass spectrum often corresponds to the methylated pyrazole ring fragment, reflecting the stability of the aromatic heterocyclic system after loss of the ester functionality.
| Fragment Type | Mass-to-Charge Ratio | Proposed Structure |
|---|---|---|
| Molecular Ion | 227 | Complete molecule |
| Loss of Nitro Group | 181 | [M-NO₂]⁺ |
| Loss of Methoxycarbonyl | 168 | [M-COOCH₃]⁺ |
| Pyrazole-Methylene Fragment | 126 | Heterocyclic portion |
| McLafferty Rearrangement | 101 | Propanoate fragment |
Properties
IUPAC Name |
methyl 2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(9(13)16-3)5-11-7(2)4-8(10-11)12(14)15/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHYQHOYIOPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a β-keto ester with hydrazine or its derivatives under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding carboxylic acid using aqueous base or converted to other esters using different alcohols in the presence of an acid catalyst.
Condensation: The compound can undergo condensation reactions with various nucleophiles, such as amines or hydrazines, to form new pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Aqueous sodium hydroxide, methanol, sulfuric acid.
Condensation: Ammonia, hydrazine, acetic acid.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Hydrolysis: Carboxylic acid derivatives.
Condensation: Various substituted pyrazoles.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may share these properties due to its structural similarities with other bioactive pyrazoles. A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could potentially be developed as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | RKO (Colorectal) | TBD | Apoptosis Induction |
| Related Pyrazole Derivative | MCF7 (Breast) | 15 | Cell Cycle Arrest |
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Agricultural Applications
This compound may also find applications in agriculture as a potential pesticide or herbicide. The nitro group in its structure could enhance its biological activity against pests or weeds, making it a candidate for further research in agrochemical formulations.
Material Science Applications
In materials science, pyrazole compounds are being explored for their properties as ligands in coordination chemistry and catalysis. This compound could serve as a precursor for synthesizing more complex materials or as a functional component in polymeric systems.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting the potential development of this compound as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant properties of related pyrazole compounds using DPPH radical scavenging assays. The findings revealed that some derivatives demonstrated superior antioxidant activity compared to standard antioxidants like ascorbic acid, indicating the potential health benefits of this compound .
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrazole-based derivatives documented in the literature. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The 3-nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to analogs with 3-hydroxy or 3-amino groups (e.g., 11a, 11b, 7a) . This makes the target compound less reactive in nucleophilic environments but more stable under acidic conditions. The methyl ester in the target compound offers hydrolytic stability relative to ethyl esters (e.g., 11b), which may influence its utility in prolonged reactions .
In contrast, analogs like 11a and 7a require multicomponent reactions with malononitrile or sulfur, indicating divergent synthetic complexity .
Functional Diversity: Compounds like 11a and 7a incorporate cyano and thiophene moieties, expanding conjugation for applications in optoelectronics. The target compound’s nitro group may instead favor explosive or energetic material research, though this remains speculative without explicit data .
Biological Activity
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, a compound characterized by its unique pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, pharmacological evaluations, and structure-activity relationships (SAR).
- CAS Number : 1005640-67-4
- Molecular Formula : C₈H₁₁N₃O₄
- Molecular Weight : 213.191 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The detailed synthetic route often requires the use of various reagents and conditions to achieve high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes some findings related to its cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.34 ± 0.98 | Significant cytotoxicity observed |
| SiHa (Cervical Cancer) | 3.60 ± 0.45 | Higher potency compared to other derivatives |
| PC-3 (Prostate Cancer) | 4.46 ± 0.53 | Selective activity noted |
| HEK-293T (Normal Cells) | >50 | Minimal toxicity |
In a study evaluating various pyrazole derivatives, compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
The mechanism of action is primarily attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have shown that these compounds bind effectively at the colchicine site on tubulin, disrupting microtubule dynamics . This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity:
- Nitro Group Positioning : The presence of the nitro group at the 5-position of the pyrazole ring enhances electron-withdrawing properties, which is critical for increasing reactivity and binding affinity.
- Alkyl Substituents : The methyl groups on both the propanoate and pyrazole rings contribute to lipophilicity, facilitating membrane permeability and bioavailability.
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:
- In Vivo Efficacy : In murine models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups.
- Combination Therapies : When used in combination with conventional chemotherapeutics like doxorubicin, enhanced anticancer effects were observed, suggesting potential for synergistic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
